molecular formula C9H9N5O3 B15003566 4-amino-N-(pyridin-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide

4-amino-N-(pyridin-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide

Cat. No.: B15003566
M. Wt: 235.20 g/mol
InChI Key: FZHPVYPYIWVOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-3-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-3-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with pyridine-2-carboxaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-3-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

4-AMINO-3-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-AMINO-3-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,2,5-oxadiazole: A simpler oxadiazole derivative with similar chemical properties.

    Pyridine-2-carboxaldehyde: A precursor used in the synthesis of the compound.

    Oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring.

Uniqueness

4-AMINO-3-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

4-amino-2-oxido-N-(pyridin-2-ylmethyl)-1,2,5-oxadiazol-2-ium-3-carboxamide

InChI

InChI=1S/C9H9N5O3/c10-8-7(14(16)17-13-8)9(15)12-5-6-3-1-2-4-11-6/h1-4H,5H2,(H2,10,13)(H,12,15)

InChI Key

FZHPVYPYIWVOIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=[N+](ON=C2N)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.